![molecular formula C23H27N3O4 B12952463 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester is a complex organic compound belonging to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and drug development .
Preparation Methods
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the reaction of 2-pyridyl ketones with alkylamines in the presence of molecular iodine, which facilitates the formation of the imidazo[1,5-a]pyrazine core . Industrial production methods often employ scalable and efficient synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester involves interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors, blocking the activity of key enzymes involved in disease processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazine derivatives are unique due to their diverse biological activities and versatile synthetic routes. Similar compounds include:
Imidazo[1,2-a]pyrazines: Known for their reactivity and biological activity.
Imidazo[1,5-a]pyridines: Significant in agrochemicals and pharmaceuticals.
Pyrrolopyrazines: Exhibits antimicrobial and antiviral activities. These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C23H27N3O4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-(3-phenoxyphenyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C23H27N3O4/c1-23(2,3)30-22(28)24-12-13-25-18(15-24)16-26(21(25)27)17-8-7-11-20(14-17)29-19-9-5-4-6-10-19/h4-11,14,18H,12-13,15-16H2,1-3H3 |
InChI Key |
LCNATUGKUMQULF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


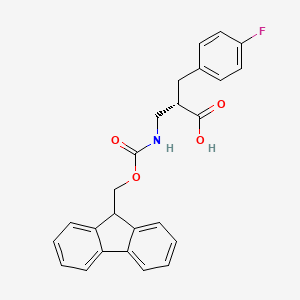

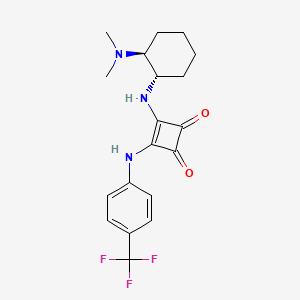
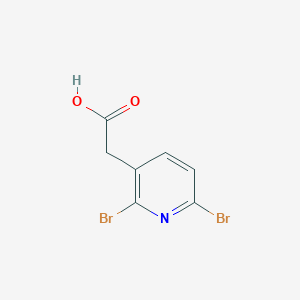
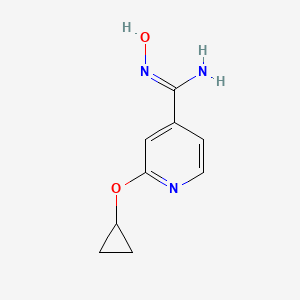

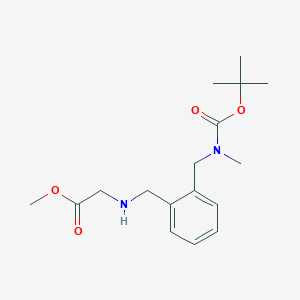
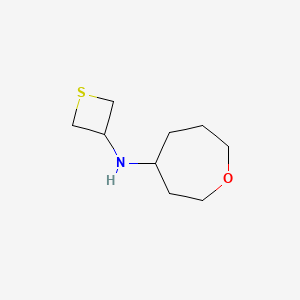
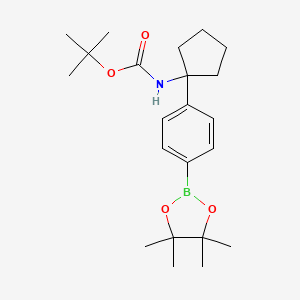


![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)

![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
